molecular formula C38H42Cl2N6O5 B13400164 1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone

1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone

Cat. No.: B13400164
M. Wt: 733.7 g/mol
InChI Key: YMSULVZZXKFFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features multiple functional groups, including piperazine, imidazole, and dioxolane rings, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone involves several key steps:

    Formation of the dioxolane ring: This step typically involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

    Introduction of the imidazole ring: This can be achieved through the reaction of an appropriate precursor with imidazole under basic conditions.

    Coupling reactions: The various rings and functional groups are then coupled together using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C38H42Cl2N6O5

Molecular Weight

733.7 g/mol

IUPAC Name

1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C38H42Cl2N6O5/c1-27(47)43-13-17-45(18-14-43)31-6-8-33(9-7-31)50-37-23-32(46-19-15-44(16-20-46)28(2)48)5-3-29(37)21-34-24-49-38(51-34,25-42-12-11-41-26-42)35-10-4-30(39)22-36(35)40/h3-12,22-23,26,34H,13-21,24-25H2,1-2H3

InChI Key

YMSULVZZXKFFSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3=C(C=CC(=C3)N4CCN(CC4)C(=O)C)CC5COC(O5)(CN6C=CN=C6)C7=C(C=C(C=C7)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.